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Compound of Interest

Compound Name:
Benzene, 1-(2-nitroethenyl)-3-

phenoxy-

CAS No.: 70599-84-7

Cat. No.: B3056345

Get Quote

Introduction & Biological Relevance[1][2][3]
Phenoxy nitrostyrenes are critical electrophilic scaffolds in drug discovery, serving as key

intermediates for tyrosine kinase inhibitors (e.g., EGFR inhibitors), antimicrobial agents, and

non-steroidal anti-inflammatory drugs (NSAIDs). The phenoxy ether linkage confers

lipophilicity, enhancing membrane permeability, while the nitroalkene moiety acts as a Michael

acceptor, capable of covalent modification of cysteine residues in target proteins.

Traditionally, the synthesis of these compounds via the Henry Reaction (Nitroaldol

condensation) utilized volatile organic solvents (benzene, toluene), stoichiometric bases, and

prolonged reflux times. This Application Note details three validated Green Chemistry protocols

that minimize waste (E-factor), reduce energy consumption, and eliminate toxic solvents while

maintaining high yields (>85%).

Mechanistic Principles
The synthesis proceeds via the Henry Reaction between a phenoxy-substituted benzaldehyde

and nitromethane. The reaction involves a base-catalyzed nucleophilic attack followed by
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dehydration.

Reaction Pathway Visualization
The following diagram illustrates the catalytic cycle using Ammonium Acetate (

), a dual-activation catalyst that promotes both the nitroaldol addition and the subsequent
dehydration.
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Figure 1: Mechanism of Ammonium Acetate catalyzed Henry Reaction. The catalyst acts

amphoterically to buffer the transition states, facilitating rapid dehydration to the alkene.

Experimental Protocols
Protocol A: Microwave-Assisted Solvent-Free Synthesis
Best for: High-throughput screening, small-scale library generation. Green Metrics: Energy

Efficient (90% reduction in time), Solvent-Free.

Materials
Substrate: 3-Phenoxybenzaldehyde (1.0 mmol, 198 mg)

Reagent: Nitromethane (5.0 mmol, 0.27 mL)
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Catalyst: Ammonium Acetate (0.1 mmol, 8 mg)

Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)

Step-by-Step Procedure
Preparation: In a 10 mL microwave-transparent crimp vial, mix 3-phenoxybenzaldehyde and

ammonium acetate.

Addition: Add nitromethane. Note: Nitromethane acts as both reagent and energy coupling

medium due to its high dielectric loss tangent.

Irradiation: Cap the vial. Program the microwave for Dynamic Mode:

Temperature: 95°C

Power Max: 50 W

Hold Time: 5 minutes

Stirring: High[1]

Workup: Allow the vial to cool to 50°C. Pour the reaction mixture directly into 10 mL of ice-

cold water.

Isolation: The product will precipitate as a yellow solid. Filter via vacuum filtration. Wash with

cold water (2 x 5 mL) to remove residual catalyst.

Drying: Dry in a vacuum desiccator over

.

Validation: Yield typically 88-92%. Purity >95% by

NMR.

Protocol B: Aqueous Phase "On-Water" Synthesis
Best for: Scale-up (>10g), safety-conscious environments. Green Metrics: Water as solvent,

Hydrophobic effect acceleration.
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Materials
Substrate: 4-Phenoxybenzaldehyde (10 mmol)

Reagent: Nitromethane (12 mmol)

Catalyst: Cetyltrimethylammonium bromide (CTAB) (0.5 mmol - 5 mol%)

Solvent: Deionized Water (20 mL)

Base: NaOH (0.1 M, 2 mL)

Step-by-Step Procedure
Emulsification: In a 50 mL round-bottom flask, dissolve CTAB in water. Add the aldehyde and

nitromethane. The mixture will be heterogeneous.

Reaction: Add the dilute NaOH solution dropwise. Stir vigorously at room temperature (25°C)

for 4 hours.

Mechanism:[2][3] The hydrophobic reactants migrate to the micellar interior, creating a

high local concentration that accelerates the rate (Micellar Catalysis).

Neutralization: Acidify slightly with dilute HCl (1M) to pH 6-7.

Extraction (Green): Instead of DCM, use Ethyl Acetate (renewable solvent) for extraction (3 x

15 mL).

Purification: Evaporate solvent. Recrystallize from hot Ethanol/Water (8:2).

Protocol C: Mechanochemical Grinding (Solvent-Free)
Best for: Educational labs, ambient temperature requirements. Green Metrics: Zero Solvent,

Ambient Temp.

Materials
Substrate: Phenoxybenzaldehyde derivative (1.0 eq)

Reagent: Nitromethane (1.2 eq)
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Catalyst: Anhydrous Ammonium Acetate (0.5 eq)

Step-by-Step Procedure
Charging: Place the aldehyde and ammonium acetate in an agate mortar.

Grinding: Grind for 5 minutes until a fine paste forms.

Activation: Add nitromethane dropwise while continuing to grind.

Reaction: Continue grinding for 15-20 minutes. The mixture will solidify into a yellow mass as

the nitrostyrene forms.

Workup: Transfer the solid to a funnel. Wash with water to remove ammonium acetate.

Recrystallize from ethanol.

Comparative Analysis of Methods
Metric

Microwave
(Protocol A)

Aqueous Micellar
(Protocol B)

Mechanochemical
(Protocol C)

Reaction Time 2-5 mins 4-6 hours 20-30 mins

Yield 92% 86% 89%

Energy Input High (Short burst) Low (Stirring only)
Low

(Manual/Mechanical)

Scalability Low (<5g) High (>100g) Medium

E-Factor < 0.5 ~ 5.0 (Water waste) < 0.2

Quality Control & Troubleshooting
Analytical Validation
The formation of the (E)-isomer is confirmed by

NMR coupling constants.

Diagnostic Signal: Two doublets for the vinylic protons at
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7.50–8.10 ppm with

(characteristic of trans geometry).

IR Spectroscopy: Disappearance of the Carbonyl (

) stretch at 1690

and appearance of Nitro (

) asymmetric stretch at 1510

.

Safety Note: Nitromethane Handling
While these protocols are green, nitromethane is a high-energy material.

Do not distill nitromethane to dryness.

Protocol A: Ensure the microwave vessel is rated for 300 psi to handle vapor pressure

surges.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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